molecular formula C9H9N3O2S B13470692 Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B13470692
M. Wt: 223.25 g/mol
InChI Key: ZLEGLLCRMMPSME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate stands out due to its unique combination of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-4-11-12-8(5)15-7/h3-4H,2,10H2,1H3

InChI Key

ZLEGLLCRMMPSME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NC=C2)N

Origin of Product

United States

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